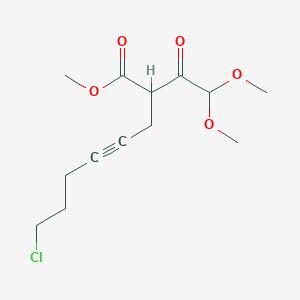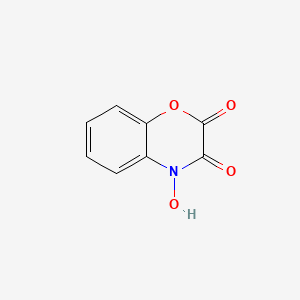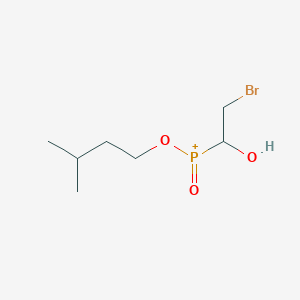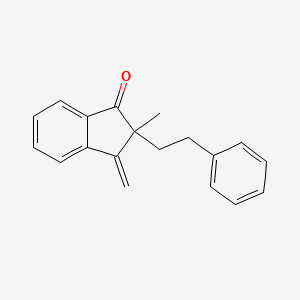![molecular formula C38H77NO3 B14393428 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate CAS No. 89784-31-6](/img/structure/B14393428.png)
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate is a chemical compound with the molecular formula C38H77NO3. It is known for its unique structure, which includes a long hydrocarbon chain and a functional group that makes it versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate typically involves the reaction of hexadecylamine with ethylene oxide, followed by esterification with octadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various esters, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate involves its interaction with lipid bilayers in cell membranes. Its amphiphilic structure allows it to integrate into membranes, affecting their fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and efficacy of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl stearate
- 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl palmitate
Uniqueness
Compared to similar compounds, 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate stands out due to its longer hydrocarbon chain, which provides enhanced hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties .
Properties
CAS No. |
89784-31-6 |
|---|---|
Molecular Formula |
C38H77NO3 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
2-[hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-38(41)42-37-35-39(34-36-40)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h40H,3-37H2,1-2H3 |
InChI Key |
WQTBZQHBFAXYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


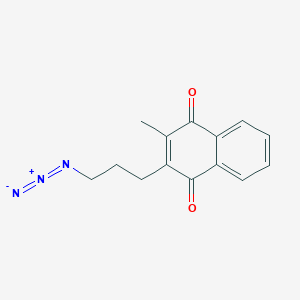
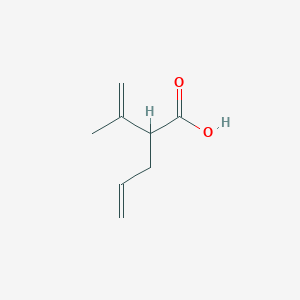
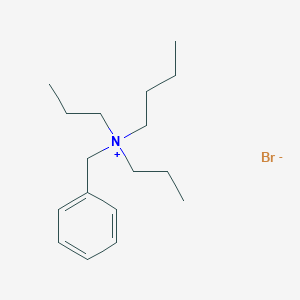
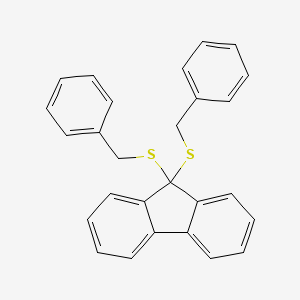
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
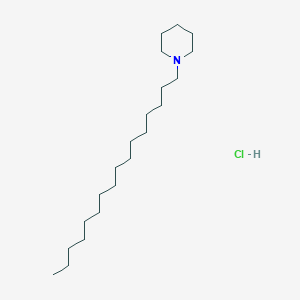
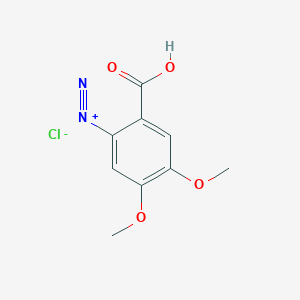
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
